molecular formula C16H13ClN2OS2 B2898306 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-76-3

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2898306
CAS RN: 895488-76-3
M. Wt: 348.86
InChI Key: WOMKUJUCFBAKDH-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as CMT-3, is a synthetic compound that belongs to the family of thiazole derivatives. It has been extensively studied for its potential therapeutic properties, particularly in the field of cancer treatment. CMT-3 is a promising drug candidate due to its ability to inhibit the growth and proliferation of cancer cells, while exhibiting low toxicity to healthy cells. In

Scientific Research Applications

Antitumor Activity

Compounds within the N-(benzothiazol-2-yl)acetamide family have been synthesized and evaluated for their potential antitumor activities. For example, a study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and screened them for antitumor activity in vitro against human tumor cell lines. Certain compounds, notably N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide, showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anticancer Agents

Evren et al. (2019) synthesized and studied new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. The synthesized compounds were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines, with certain derivatives showing high selectivity and significant apoptosis percentage, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Activity

Compounds with the N-(benzothiazol-2-yl)acetamide structure have also been synthesized and evaluated for their antimicrobial properties. For instance, Azeez and Abdullah (2019) synthesized a series of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including 2-chloro-N-(4-(6-methyl benzo[d] thiazol-2-yl) phenyl) acetamide. These compounds displayed sensitivity against both Gram-positive and Gram-negative bacteria in varying degrees of activity, showcasing their potential as antimicrobial agents (Azeez & Abdullah, 2019).

Novel Synthetic Routes

Research also focuses on developing novel synthetic routes and characterizations of benzothiazole derivatives. Janardhan et al. (2014) demonstrated the synthesis of thiazolo[3,2-a]pyrimidinones using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a doubly electrophilic building block, which highlights the chemical versatility of these compounds in synthesizing complex molecular structures with potential bioactive properties (Janardhan, Srinivas, Rajitha, & Péter, 2014).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-7-8-12(17)15-14(10)19-16(22-15)18-13(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMKUJUCFBAKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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